molecular formula C26H33FO7 B108902 Flunisolide acetate CAS No. 4533-89-5

Flunisolide acetate

Cat. No. B108902
CAS RN: 4533-89-5
M. Wt: 476.5 g/mol
InChI Key: WEGNFRKBIKYVLC-XTLNBZDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flunisolide acetate is a synthetic corticosteroid with potent anti-inflammatory and antiallergic properties. It functions as a glucocorticoid receptor agonist, binding to cytoplasmic receptors and initiating the transcription of glucocorticoid-responsive genes such as lipocortins. These proteins inhibit phospholipase A2, thereby preventing the release of arachidonic acid and the subsequent synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .

Synthesis Analysis

The synthesis of flunisolide acetate involves the introduction of a fluorine substituent at position 9 of the corticosteroid molecule. This process can lead to the formation of related substances, which can be identified and characterized using high-performance liquid chromatography with diode array detector and mass spectrometry. The identification of impurities such as 9 alpha-fluorohydrocortisone acetate and 9 alpha-bromoprednisolone acetate confirms the complexity of the synthesis process .

Molecular Structure Analysis

The molecular structure of flunisolide acetate, specifically 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate, has been determined using crystallographic methods. The structure reveals hydrogen bonding and a packing arrangement where the mean molecular plane is approximately perpendicular to the crystallographic 4-fold axis, indicating a tetragonal space group .

Chemical Reactions Analysis

Flunisolide acetate's stability in aqueous solutions has been studied to predict the shelf-life of potential formulations. The degradation follows a two-step sequence from ester to alcohol and then to degradation products, with the kinetics suggesting consecutive first-order reactions. This understanding is crucial for ensuring the stability and efficacy of flunisolide acetate in pharmaceutical preparations .

Physical and Chemical Properties Analysis

Flunisolide acetate is administered as a nasal spray for the treatment of allergic rhinitis. It is rapidly absorbed through various routes but undergoes extensive first-pass metabolism, resulting in a 6β-hydroxylated metabolite with weak corticosteroid effects. The drug has a large volume of distribution and is excreted mainly as metabolites and conjugates in urine and feces. Its anti-inflammatory activity is several hundred times that of hydrocortisone in animal models .

Relevant Case Studies

In clinical trials, flunisolide acetate has demonstrated significant improvement in hay fever symptoms without systemic steroid side effects or adrenal suppression. It has been shown to be as effective as other intranasal corticosteroids like beclomethasone and more effective than sodium cromoglycate in treating seasonal allergic rhinitis. The drug is well-tolerated with minimal local adverse effects .

Another study evaluated the effects of inhaled flunisolide on adrenocortical activity. It was found that high doses of flunisolide could suppress urinary cortisol/creatinine excretion, although this suppression was not associated with impaired adrenal reserve, suggesting that even at high doses, the clinical relevance of this suppression is likely minimal .

In veterinary medicine, a related compound, 9α-fluoroprednisolone acetate, has been used in the treatment of bovine ketosis, demonstrating its versatility and potency in different species .

Scientific Research Applications

Retention and Effectiveness in Lung Tissue

Flunisolide, a potent inhaled corticosteroid, has been shown to retain in lung tissue for more than 6 hours post-inhalation in rat models. This retention is significant for its anti-inflammatory activities and effectiveness in treating bronchial asthma (Kantar et al., 2012).

Metabolism by CYP3A Enzymes

The metabolism of flunisolide by the CYP3A family of enzymes, particularly CYP3A4, plays a critical role in its effectiveness in asthma treatment. Flunisolide's unique metabolism distinguishes it from other inhaled glucocorticoids, impacting its clearance and therapeutic effectiveness (Moore et al., 2013).

Analytical Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the quantification of flunisolide in nasal spray formulations, emphasizing the precision and accuracy of such analytical techniques (Chudiwal & Dehghan, 2016).

Application in Asthma Treatment

Flunisolide hydrofluoroalkane (HFA) with an integrated spacer has shown effectiveness and safety in clinical studies for asthma treatment. The reformulation into an extrafine aerosol and the integrated spacer enhances pulmonary deposition, offering a safe and effective maintenance therapy for asthma patients (Berger & Tashkin, 2015).

Impact on Growth and Bone Maturation

In prepubescent children with mild persistent asthma, one year of therapy with inhaled flunisolide HFA did not suppress growth or bone maturation, highlighting its safety profile in pediatric asthma management (Bensch et al., 2011).

Potential in Silicosis Treatment

Intranasal flunisolide demonstrated protective properties on pathological features triggered by silica particles in mice, suggesting its potential as a therapeutic strategy for silicosis, an occupational lung disease (Ferreira et al., 2020).

Methodology for Detecting Flunisolide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for detecting and quantifying flunisolide in tissue culture medium, crucial for drug development and pharmacokinetic studies (Jadhav, Tang, & Hochhaus, 2013).

Safety And Hazards

Flunisolide is classified as having acute toxicity - Category 1, Oral. It is fatal if swallowed . Temporary nose and throat dryness, irritation, bleeding, or unpleasant taste or smell may occur .

Future Directions

Flunisolide is used with a special inhaler and comes with a patient information leaflet . The physicochemical properties and pharmacokinetic profile of flunisolide favor its employment in nebulization .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNFRKBIKYVLC-XTLNBZDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flunisolide acetate

CAS RN

4533-89-5
Record name Flunisolide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4533-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flunisolide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunisolide acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNISOLIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N225H64CIH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flunisolide acetate
Reactant of Route 2
Flunisolide acetate
Reactant of Route 3
Flunisolide acetate
Reactant of Route 4
Reactant of Route 4
Flunisolide acetate
Reactant of Route 5
Flunisolide acetate
Reactant of Route 6
Flunisolide acetate

Citations

For This Compound
18
Citations
RC Bone - JAMA, 1988 - jamanetwork.com
… flunisolide acetate, and triamcinolone acetonide, are very effective in the treatment of chronic asthma.5 These agents inhibit the late asthmatic response and decrease airway reac¬ tivity…
Number of citations: 17 jamanetwork.com
AA Khan, A Ahmed, U Rafique - Pakistan Armed Forces Medical …, 2021 - pafmj.org
… In addition a large variety of intranasal steroids such as beclome-thasone dipropionate, budesonide, betamethasone, fluticasone, flunisolide acetate and mometasone are usually …
Number of citations: 6 www.pafmj.org
UB Kompella, N Bandi… - … ophthalmology & visual …, 2003 - iovs.arvojournals.org
purpose. The purpose of this study was to determine whether budesonide inhibits expression of vascular endothelial growth factor (VEGF) in a retinal pigment epithelial cell line (ARPE-…
Number of citations: 330 iovs.arvojournals.org
S Bafna, S Singh, D Madhavi, W Prashant - 2021 - wjpr.s3.ap-south-1.amazonaws.com
… Topical steroids such as beclomethasone, dipropionate, budesonide, flunisolide acetate; fluticasone and mometasone inhibit recruitment of inflammatory cells into the nasal mucosa …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
BI Florea, ICJ Van Der Sandt, SM Schrier… - British journal of …, 2001 - ncbi.nlm.nih.gov
… Peak at m/z ratio of 494 is ascribed to the flunisolide/acetate complex. All other peaks are reference compounds used for calibration. Notice the absence of a peak at m/z ratio 802, the …
Number of citations: 72 www.ncbi.nlm.nih.gov
BJ Lipworth - Archives of internal medicine, 1999 - jamanetwork.com
Objective To appraise the data on systemic adverse effects of inhaled corticosteroids. Methods A computerized database search from January 1, 1966, through July 31, 1998, using …
Number of citations: 222 jamanetwork.com
M Ballow - Postgraduate Medicine, 1984 - Taylor & Francis
… likely with several recently developed highly potent and rapidly metabolized corticosteroids for topical use (beclomethasone dipropionate (Beclovent, Vanceril) and flunisolide acetate […
Number of citations: 3 www.tandfonline.com
M Kaliner, R Lemanske - JAMA, 1992 - jamanetwork.com
ALTHOUGH both rhinitis and asthma occur without a recognized allergic mechanism, IgE-mediated inflammation is usually found in both diseases. It is estimated that 40 million …
Number of citations: 120 jamanetwork.com
VI Troyan, SM Pukhlik, OV Titarenko, ОМ Kostrovskyi… - 2020 - dspace.zsmu.edu.ua
… Topical steroids such as beclomethasone, dipropionate and flunisolide acetate used as aerosols are very effective in the control of symptoms. Topical steroids have fewer systemic side …
Number of citations: 3 dspace.zsmu.edu.ua
R Sharma - 2006 - books.google.com
… Topical steroids such as beclomethasone dipropionate, budesomide, flunisolide acetate fluticasone and mometasone inhibit recruitment of inflammatory cells into the nasal mucosa and …
Number of citations: 3 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.